5-ethynyl-1,3-oxazole
Description
Significance of Oxazole (B20620) Heterocycles in Organic Synthesis and Materials Science
Oxazole derivatives are recognized for their broad range of applications, serving as crucial intermediates in the synthesis of complex organic molecules. irjmets.come-bookshelf.de In medicinal chemistry, the oxazole ring is a key component in numerous pharmacologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. irjmets.commuseonaturalistico.itjetir.org The structural versatility of the oxazole core allows for its incorporation into diverse molecular architectures, which can enhance the bioavailability and metabolic stability of drug candidates. irjmets.com
Beyond pharmaceuticals, oxazole-containing compounds are finding applications in materials science. irjmets.come-bookshelf.de Their inherent electronic properties, stemming from the conjugated system within the ring, make them suitable for the development of luminescent materials and other electronic applications. irjmets.com The ability to functionalize the oxazole ring at various positions allows for the fine-tuning of these properties, opening doors to novel materials with tailored characteristics.
Rationale for Research on Ethynyl-Functionalized Oxazoles
The introduction of an ethynyl (B1212043) (acetylenic) group onto the oxazole ring, as seen in 5-ethynyl-1,3-oxazole (B6253212), imparts unique reactivity and structural features. The ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations. chemrxiv.org This has led to a surge in research focused on ethynyl-functionalized heterocycles, including oxazoles. chemrxiv.orgchemrxiv.org
One of the primary drivers for this research is the utility of the ethynyl group in "click chemistry," specifically the azide-alkyne cycloaddition reaction. chemrxiv.orgchemrxiv.org This reaction provides a highly efficient and straightforward method for constructing more complex molecular architectures, which is particularly valuable in drug discovery and development. chemrxiv.orgchemrxiv.org The ability to easily link ethynyl-oxazoles to other molecules opens up a vast and previously underexplored chemical space for creating novel compounds with potential biological activity. chemrxiv.org
Structural Characteristics and Nomenclature of this compound
This compound is a heterocyclic compound characterized by a five-membered oxazole ring with an ethynyl group attached at the 5-position. The nomenclature "1,3-oxazole" indicates the relative positions of the oxygen and nitrogen atoms in the ring.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₃NO |
The structure of this compound combines the aromaticity of the oxazole ring with the linearity of the ethynyl group. This unique combination of a planar ring system and a linear substituent influences its chemical reactivity and physical properties. The synthesis of such compounds can be challenging due to the sensitivity of the oxazole ring to certain reaction conditions, particularly acidic environments. chemrxiv.org However, methods like the Sonogashira coupling are often employed to introduce the ethynyl group onto a pre-formed oxazole ring. chemrxiv.orgchemrxiv.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3NO |
|---|---|
Molecular Weight |
93.08 g/mol |
IUPAC Name |
5-ethynyl-1,3-oxazole |
InChI |
InChI=1S/C5H3NO/c1-2-5-3-6-4-7-5/h1,3-4H |
InChI Key |
NWYZPPNCZZBNGE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CO1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 Ethynyl 1,3 Oxazole and Its Derivatives
Methodologies for Introducing the Ethynyl (B1212043) Moiety onto the Oxazole (B20620) Core
The direct installation of an ethynyl group onto the oxazole heterocycle is predominantly achieved through two main strategies: the coupling of a halo-oxazole with an acetylene (B1199291) source or the conversion of a functional group, such as an aldehyde, already present on the ring into an alkyne.
The Sonogashira reaction stands as a highly effective and widely utilized method for forming C(sp²)-C(sp) bonds. rsc.org It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com This methodology has been successfully adapted for the synthesis of 5-ethynyl-1,3-oxazoles from 5-halo-1,3-oxazole precursors. chemrxiv.org
To prevent the undesired homocoupling of the terminal alkyne partner (Hay coupling), the Sonogashira reaction is typically performed using an alkyne bearing a protecting group on the terminal carbon. ntu.edu.tw Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are commonly employed for this purpose due to their stability under the reaction conditions and the relative ease of their subsequent removal. chemrxiv.orgccspublishing.org.cn
The general synthetic approach involves reacting a 5-halo-1,3-oxazole with a silyl-protected acetylene, such as (trimethylsilyl)acetylene or (triisopropylsilyl)acetylene. chemrxiv.orgchemrxiv.org The reaction is carried out in the presence of a palladium catalyst, frequently Pd(PPh₃)₄, a copper(I) salt like CuI which acts as a co-catalyst, and an amine base, typically triethylamine (B128534) (Et₃N), in a suitable solvent like tetrahydrofuran (B95107) (THF). chemrxiv.org The base serves to neutralize the hydrogen halide formed during the catalytic cycle.
The efficiency of the Sonogashira coupling is significantly influenced by the nature of the halide on the oxazole ring and the other substituents present. In the synthesis of 5-ethynyl oxazoles, 5-iodo-oxazole derivatives have been shown to provide higher yields and selectivity compared to their 5-bromo counterparts. chemrxiv.org The stability of the oxazole ring itself is another critical factor; the presence of substituents, particularly at the C2-position, can enhance the stability of the heterocyclic core and improve reaction outcomes. chemrxiv.org
The table below illustrates the impact of the halogen and protecting group on the yield of the Sonogashira coupling for different oxazole substrates.
| 5-Halo-Oxazole Substrate | Acetylene Partner | Protecting Group | Yield (%) |
| 2-tert-Butyl-5-iodo-4-methyloxazole | (Triisopropylsilyl)acetylene | TIPS | 85% |
| 2,4-Dimethyl-5-iodooxazole | (Trimethylsilyl)acetylene | TMS | 78% |
| 5-Iodo-2-phenyloxazole | (Trimethylsilyl)acetylene | TMS | 81% |
| 5-Bromo-2,4-dimethyloxazole | (Trimethylsilyl)acetylene | TMS | 65% |
This interactive table summarizes typical yields for the Sonogashira coupling reaction based on reported synthetic procedures. chemrxiv.org
The trimethylsilyl (TMS) group is relatively labile and can be cleaved under mild basic conditions. A common and effective method involves treating the TMS-protected alkyne with potassium carbonate (K₂CO₃) in methanol. chemrxiv.orggelest.com
The triisopropylsilyl (TIPS) group is bulkier and more robust, requiring more stringent conditions for its removal. chemrxiv.org Reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) are frequently used. ccspublishing.org.cn Alternatively, bases like cesium fluoride (CsF) or lithium hydroxide (B78521) (LiOH) in a solvent system such as THF have proven effective for cleaving the TIPS group from the oxazole core, yielding the desired terminal alkyne. chemrxiv.orgchemrxiv.org
| Protecting Group | Reagent | Conditions |
| Trimethylsilyl (TMS) | K₂CO₃ | Methanol, Room Temp |
| Triisopropylsilyl (TIPS) | Lithium Hydroxide (LiOH) | THF, Room Temp |
| Triisopropylsilyl (TIPS) | Cesium Fluoride (CsF) | Dichloromethane/Methanol |
| Triisopropylsilyl (TIPS) | Tetrabutylammonium fluoride (TBAF) | THF |
This interactive table outlines common reagents and conditions for the deprotection of silyl-protected ethynyl oxazoles. chemrxiv.orgccspublishing.org.cnchemrxiv.orggelest.com
While palladium-catalyzed coupling is a dominant strategy, alternative methods that transform an existing functional group into an alkyne offer a different synthetic pathway.
The Seyferth-Gilbert homologation provides a powerful method for converting aldehydes or ketones directly into terminal alkynes, adding one carbon atom in the process. wikipedia.orgsynarchive.com A significant modification of this reaction, which utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), has become particularly popular due to its milder reaction conditions and broader substrate compatibility. organic-chemistry.orgresearchgate.net This makes it an excellent alternative for synthesizing 5-ethynyl-1,3-oxazole (B6253212) from a 5-formyl-1,3-oxazole precursor.
The reaction is typically a one-pot procedure where the aldehyde is treated with the Ohira-Bestmann reagent in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a solvent like methanol. sigmaaldrich.comsigmaaldrich.com The base facilitates the in-situ generation of the active nucleophile, the dimethyl (diazomethyl)phosphonate anion, from the Ohira-Bestmann reagent. wikipedia.orgorgsyn.org This anion then reacts with the 5-formyl-oxazole. The subsequent steps involve the formation of an oxaphosphetane intermediate, elimination of dimethyl phosphate, loss of nitrogen gas, and a 1,2-migration to yield the terminal alkyne. wikipedia.orgorganic-chemistry.org The gentle conditions of the Ohira-Bestmann modification are advantageous for substrates that may be sensitive to the strong bases and low temperatures often required in the original Seyferth-Gilbert protocol. youtube.com
Alternative Carbon-Carbon Bond Forming Reactions
Corey-Fuchs Reactions
The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. organic-chemistry.orgchem-station.com This methodology is a viable strategy for the synthesis of this compound, starting from a 1,3-oxazole-5-carbaldehyde precursor.
The reaction proceeds via two main steps:
Wittig-like Reaction: The aldehyde reacts with a phosphine-dibromomethylene ylide, which is generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). wikipedia.orgtcichemicals.com This step produces an intermediate 1,1-dibromoalkene, which can often be isolated. tcichemicals.com
Rearrangement to Alkyne: The dibromoalkene is then treated with a strong base, typically two equivalents of an alkyllithium reagent like butyllithium (B86547) (BuLi). chem-station.com This induces a dehydrohalogenation followed by a metal-halogen exchange and an α-elimination, which generates a carbene intermediate. This intermediate then undergoes a Fritsch-Buttenberg-Wiechell rearrangement to form the terminal alkyne upon aqueous work-up. organic-chemistry.orgwikipedia.org
By applying this sequence to 1,3-oxazole-5-carbaldehyde, the formyl group at the C5 position can be converted directly into the desired ethynyl functionality. A key advantage of this method is the ability to trap the intermediate lithium acetylide with various electrophiles before the final protonation step, allowing for the synthesis of disubstituted alkynes in a one-pot fashion. chem-station.com
Regioselective Synthesis of this compound Isomers
The regioselective synthesis of ethynyl oxazoles is crucial for controlling the properties and applications of the final molecule. The general approach often relies on Sonogashira coupling reactions with silyl-protected acetylene (such as TIPS-acetylene or TMS-acetylene) followed by deprotection. chemrxiv.orgchemrxiv.org However, specific strategies are required for different isomers due to variations in their stability and reactivity. chemrxiv.org
Control over the position of the ethynyl group is achieved by selecting the appropriate halogenated oxazole precursor. The Sonogashira cross-coupling reaction then introduces the alkyne at the site of the halogen.
Synthesis of 5-Ethynyl-1,3-oxazoles: To synthesize the 5-ethynyl isomer, a 5-halo-1,3-oxazole is used as the starting material. For instance, 2-alkyl-5-iodooxazoles have been shown to be effective substrates. chemrxiv.org The use of iodides in this position generally provides higher yields and selectivity compared to the corresponding bromides. chemrxiv.org
Synthesis of 2-Ethynyl-1,3-oxazoles: For the 2-ethynyl isomer, a 2-halooxazole is required. The synthesis of the less substituted 2-ethynyl oxazole can be challenging, demanding high purity of the intermediate 2-bromo-oxazole and precise temperature control during its formation. chemrxiv.org
Synthesis of 4-Ethynyl-1,3-oxazoles: The 4-ethynyl isomer is typically prepared from a 4-halooxazole derivative. For example, a 4-bromo ester has been used to synthesize 4-ethynyl oxazole-2-carboxylates. chemrxiv.org
The choice of silyl (B83357) protecting group for the acetylene is also critical. While TMS-acetylene can be used, the resulting TMS-ethynyl oxazoles are often unstable, leading to very low yields upon isolation. chemrxiv.org Consequently, the bulkier and more stable triisopropylsilyl (TIPS) group is preferred, allowing for the successful preparation and isolation of the protected ethynyl oxazole, which can then be deprotected under mild conditions. chemrxiv.org
| Target Isomer | Typical Starting Material | Key Considerations |
|---|---|---|
| This compound | 5-Iodo-1,3-oxazole derivative | Iodides provide higher yields and selectivity compared to bromides. chemrxiv.org |
| 2-Ethynyl-1,3-oxazole | 2-Bromo-1,3-oxazole derivative | Intermediates can be unstable; requires strict control of reaction conditions. chemrxiv.org |
| 4-Ethynyl-1,3-oxazole | 4-Bromo-1,3-oxazole derivative | Can be synthesized from functionalized precursors like bromo-esters. chemrxiv.org |
The incorporation of additional functional groups onto the oxazole ring is essential for expanding the chemical space and utility of these compounds. This can be achieved by starting with an already functionalized oxazole or by introducing the functionality during the synthetic sequence.
For example, the synthesis of 2-alkyl-5-ethynyl oxazoles has been successfully demonstrated. chemrxiv.org The presence of a substituent at the C2-position can provide stability to the corresponding halide precursors used in the coupling reaction. chemrxiv.org
The synthesis of ethynyl oxazolyl carboxylates presents a more complex challenge. The functionalization of ethyl oxazole-5-carboxylate required a specific approach involving the use of LiHMDS and NBS to install a bromine atom at the 4-position, leaving the C2 position unsubstituted. chemrxiv.org In another instance, the synthesis of ethyl 2-bromooxazole-4-carboxylate required transmetalation of the corresponding lithium anion with an organozinc derivative to stabilize the oxazole carbanion and prevent it from existing in equilibrium with its acyclic isonitrile-enolate form. chemrxiv.org
| Starting Material | Key Reagents/Steps | Final Product |
|---|---|---|
| 2-Alkyl-5-iodooxazole | 1. Sonogashira coupling with TIPS-acetylene 2. Deprotection (e.g., K₂CO₃ or CsF) | 2-Alkyl-5-ethynyl-1,3-oxazole chemrxiv.org |
| Ethyl oxazole-4-carboxylate | 1. Lithiation/Transmetalation with Zinc 2. Iodination 3. Sonogashira coupling 4. Deprotection | Ethyl 2-ethynyl-1,3-oxazole-4-carboxylate chemrxiv.org |
| Ethyl oxazole-5-carboxylate | 1. Bromination at C4 with LiHMDS/NBS | Ethyl 4-bromo-1,3-oxazole-5-carboxylate chemrxiv.org |
| 2-(tert-Butyl)-4-bromo-5-iodooxazole | 1. Selective Sonogashira coupling at C5 | 4-Bromo-2-(tert-butyl)-5-ethynyloxazole chemrxiv.org |
Optimization of Synthetic Protocols for Scalability and Yield
Transitioning from small-scale laboratory synthesis to multi-gram production of ethynyl oxazoles requires significant optimization of reaction protocols and purification methods. chemrxiv.orgchemrxiv.org Key areas of focus include improving yields, ensuring the stability of intermediates, and developing efficient purification strategies. chemrxiv.org
One critical optimization was the switch from TMS-acetylene to TIPS-acetylene for Sonogashira coupling reactions. chemrxiv.org The resulting TIPS-protected ethynyl oxazoles are significantly more stable, which prevents decomposition and leads to higher isolated yields, a crucial factor for large-scale synthesis. chemrxiv.org
Purification techniques have also been refined. For oxazoles decorated with bulky or lipophilic substituents, standard methods like column chromatography or recrystallization can be ineffective at separating the product from silyl byproducts (e.g., TIPS fluoride). chemrxiv.org In these cases, an alternative deprotection method using lithium hydroxide (LiOH) in tetrahydrofuran (THF) was developed, which simplified the purification process. chemrxiv.orgchemrxiv.org For the synthesis of sensitive compounds like 2-ethynyl oxazole, achieving quantitative yields of the 2-bromooxazole (B165757) precursor through careful control of temperature and slow, dropwise addition of reagents was essential for the success of the subsequent coupling step. chemrxiv.org
Challenges in Oxazole Ring Stability during Ethynyl Functionalization
A primary challenge in the synthesis of this compound and its isomers is the inherent sensitivity of the oxazole ring. chemrxiv.orgchemrxiv.org The oxazole core is described as a "soft and sensitive substance," particularly vulnerable to degradation under acidic conditions. chemrxiv.org This instability necessitates the use of mild and highly selective reaction conditions throughout the synthetic sequence. chemrxiv.org
The stability of the oxazole ring can be influenced by its substitution pattern. For instance, placing a substituent at the C2-position can enhance the stability of the corresponding 5-halide precursor. chemrxiv.org Furthermore, the oxazolyl anion, a key intermediate in many functionalization reactions, can exist in equilibrium with an open-chain isonitrile-enolate form. chemrxiv.org This equilibrium can lead to side reactions or decomposition, especially in polar aprotic solvents, complicating the synthesis of certain functionalized derivatives. chemrxiv.org The instability of intermediates, such as the low yields observed when isolating TMS-ethynyl oxazoles, underscores the need for careful selection of protecting groups and reaction conditions to preserve the integrity of the oxazole core during ethynyl functionalization. chemrxiv.org
Chemical Reactivity and Transformation Pathways of 5 Ethynyl 1,3 Oxazole
Cycloaddition Reactions Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is an excellent dipolarophile and a reactive partner in catalyzed cycloaddition reactions. These transformations are fundamental in expanding the molecular framework by forming new five-membered heterocyclic rings attached to the oxazole (B20620) core.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgmdpi.com This reaction involves the coupling of a terminal alkyne, such as 5-ethynyl-1,3-oxazole (B6253212), with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The uncatalyzed Huisgen cycloaddition, by contrast, requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The copper catalyst dramatically accelerates the reaction and controls the regiochemical outcome. nih.gov
The CuAAC reaction is remarkably versatile and tolerates a wide array of functional groups on the azide coupling partner. This allows for the conjugation of the this compound core to various molecular scaffolds. The reaction proceeds efficiently with aliphatic, aromatic, and benzylic azides, as well as azides bearing sensitive functional groups. This broad scope has made CuAAC an invaluable tool in drug discovery, bioconjugation, and materials science. mdpi.comsemanticscholar.org For instance, the reaction can be carried out with complex azido-substituted molecules without the need for protecting groups, highlighting its chemoselectivity.
The table below illustrates the scope of the CuAAC reaction with various azide substrates, showcasing typical reaction conditions and yields.
Table 1: Examples of CuAAC Reactions with Diverse Azides Note: Data is representative of typical CuAAC reactions.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| This compound | Phenyl azide | CuI | THF | >90 |
| This compound | 1-Azidohexane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | >95 |
The product of the CuAAC reaction between this compound and an organic azide is a 5-(1,2,3-triazol-4-yl)-1,3-oxazole derivative. The reaction proceeds via a proposed mechanism involving the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide, leading to a six-membered copper-containing ring, which subsequently undergoes reductive elimination to furnish the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the copper(I) catalyst. wikipedia.org The resulting triazole ring is planar and aromatic, and it acts as a rigid linker connecting the oxazole moiety to the substituent from the azide partner. These triazole adducts are of significant interest in medicinal chemistry as the triazole ring is a common pharmacophore.
The ethynyl group of this compound can also undergo 1,3-dipolar cycloaddition with nitrile oxides. nih.gov This reaction is a powerful method for the synthesis of isoxazoles, another important class of five-membered heterocycles. researchgate.netwikipedia.org Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitroalkanes, as they are unstable and tend to dimerize. chemtube3d.com The cycloaddition proceeds in a concerted fashion, where the dipole (nitrile oxide) adds across the dipolarophile (the alkyne) to form the isoxazole ring. wikipedia.org The reaction between a terminal alkyne and a nitrile oxide generally yields a 3,5-disubstituted isoxazole with high regioselectivity. researchgate.net
The table below shows examples of 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.
Table 2: 1,3-Dipolar Cycloaddition of this compound with Nitrile Oxides Note: Data is illustrative for the reaction class.
| Alkyne Substrate | Nitrile Oxide Precursor | Base/Method | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Benzonitrile oxide | Et₃N | 5-(3-Phenylisoxazol-5-yl)-1,3-oxazole | High |
| This compound | Ethyl 2-chloro-2-(hydroxyimino)acetate | NaHCO₃ | 5-(3-(Ethoxycarbonyl)isoxazol-5-yl)-1,3-oxazole | Good |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Further Functionalization of the Ethynyl Moiety
Beyond cycloadditions, the terminal C-H bond of the ethynyl group is amenable to deprotonation and subsequent reaction with electrophiles, most notably in palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-carbon bonds, attaching aryl, vinyl, or other alkynyl groups to the oxazole core.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C bonds. researchgate.net
The Sonogashira coupling is a particularly effective method for the functionalization of terminal alkynes. wikipedia.org The reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgnih.gov This reaction is highly efficient for creating substituted alkynes. For this compound, Sonogashira coupling provides a direct route to connect aryl or vinyl substituents to the ethynyl group, yielding 5-(arylethynyl)- or 5-(vinylethynyl)-1,3-oxazoles. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups on the coupling partner. nih.govresearchgate.net A significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere. ntu.edu.tw
Table 3: Sonogashira Coupling of Ethynyl-Heterocycles with Aryl Halides Note: Data is representative of Sonogashira reactions on similar heterocyclic substrates.
| Alkyne Substrate | Aryl/Vinyl Halide | Catalyst System | Base | Yield (%) |
|---|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₂NH | 90 |
| This compound | 4-Iodotoluene | Pd(acac)₂, PPh₃, CuI | Et₂NH | 92 |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄, CuI | Et₃N | 85 |
The Suzuki coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com While the most common application involves sp²-sp² bond formation, it can be adapted to functionalize an ethynyl moiety. A common strategy involves a two-step sequence where the terminal alkyne is first converted into an alkynyl boronate ester. This intermediate can then participate in a Suzuki coupling with an aryl or vinyl halide to form an internal alkyne. Alternatively, the oxazole ring itself could be functionalized with a halide, which could then undergo Suzuki coupling with an alkynylboronic acid. This provides a complementary approach to the Sonogashira reaction for synthesizing internal alkynes attached to the oxazole ring. nih.govnih.gov
Alkynes as Bioisosteric Analogs in Covalent Inhibition
The strategic incorporation of an ethynyl group, as seen in this compound, aligns with contemporary approaches in drug design, particularly in the development of targeted covalent inhibitors (TCIs). While the term "bioisostere" typically refers to substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound, the alkyne in the context of covalent inhibition often functions as a reactive "warhead" rather than a simple structural mimic. However, its compact, linear geometry allows it to replace other small functional groups while introducing a reactive handle.
With a renewed interest in covalent drugs, there is a growing need to identify novel chemical entities capable of forming covalent bonds with specific amino acid residues, such as cysteine, within a protein target. cam.ac.uknih.gov Alkynyl heterocycles, like alkynyl benzoxazines and dihydroquinazolines, have been identified as new moieties capable of reacting with cysteine residues. nih.govscispace.com These heterocyclic alkynes serve as alternative electrophilic warheads to more commonly used groups like acrylamides. nih.govsemanticscholar.org This utility is demonstrated by their capacity for site-selective protein modification and their successful incorporation into kinase inhibitor scaffolds. nih.govresearchgate.net For example, a potent and selective covalent inhibitor of JAK3 kinase was developed using an alkynyl benzoxazine warhead, which showed an improved in vitro pharmacokinetic profile compared to a similar acrylamide-based inhibitor. nih.gov
The reactivity of these systems allows them to target specific cysteine residues in proteins, including those that have been difficult to engage with traditional covalent warheads. nih.gov Although research specifically detailing this compound as a bioisosteric analog for covalent inhibition is not extensively documented in the provided sources, the principles established by related alkynyl heterocycles provide a strong basis for its potential in this application. The ethynyl group provides a terminal, reactive site that can participate in covalent bond formation following initial reversible binding to the target protein. scispace.com
Reactivity at the Oxazole Heterocycle
The oxazole ring is an aromatic heterocycle characterized by distinct reactivity patterns at its C2, C4, and C5 positions. The acidity of the ring protons decreases in the order of C2 > C5 > C4. thepharmajournal.com The presence of the ethynyl group at the C5 position significantly influences the electronic properties of the ring and, consequently, its reactivity towards various chemical transformations.
Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally challenging unless the ring is activated by electron-donating substituents. pharmaguideline.com The general order of reactivity for electrophilic attack on an unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com However, the ethynyl group at the C5 position is electron-withdrawing, which further deactivates the ring towards electrophilic attack.
Despite this deactivation, electrophilic halogenation remains a key transformation for functionalizing the oxazole core, often as a precursor step to introducing the ethynyl group itself. For instance, the synthesis of substituted ethynyl oxazoles can involve the bromination of the oxazole ring. chemrxiv.org Research has shown the successful bromination at the C5 position using N-Bromosuccinimide (NBS). chemrxiv.org Furthermore, functionalization of an oxazole-5-carboxylate has been achieved via bromination at the C4 position using lithium hexamethyldisilazide (LiHMDS) and NBS in a polar solvent system. chemrxiv.org Palladium-catalyzed direct arylation reactions have also been developed, allowing for substitution at both the C5 and C2 positions, depending on the solvent and ligand used. organic-chemistry.org
Nucleophilic Substitution: Nucleophilic substitution reactions are generally uncommon on the oxazole ring itself unless a good leaving group, such as a halogen, is present. thepharmajournal.com The ease of displacement for halogens on the oxazole ring follows the order C2 >> C4 > C5. thepharmajournal.com This indicates that a halogen at the C2 position is significantly more labile towards nucleophilic attack than halogens at other positions. While direct nucleophilic substitution on the this compound ring is not extensively described, related oxadiazole systems demonstrate that thiol groups on the heterocyclic ring can readily undergo nucleophilic substitution reactions. nih.gov
The generation of carbanions via deprotonation of the oxazole ring protons is a powerful strategy for the synthesis and functionalization of oxazole derivatives. The most acidic proton is at the C2 position, making it the primary site for metallation. pharmaguideline.com
The formation of lithiated oxazole intermediates is a key step in many synthetic pathways. For example, the preparation of 2-alkyl-5-ethynyl oxazoles can involve a lithiation step. chemrxiv.org However, the choice of base is critical, as strong, non-selective bases like butyllithium (B86547) (BuLi) can lead to non-selective deprotonation and lower yields. chemrxiv.org
A notable transformation involving oxazole carbanions is the "halogen dance" rearrangement. chemrxiv.orgnih.gov This process has been observed in 5-bromo-oxazole systems where treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to initial deprotonation at the C4 position. nih.gov Upon warming, this kinetically formed anion can isomerize to a more stable 5-lithio-4-bromo-oxazole intermediate. nih.gov This thermodynamically favored carbanion can then be trapped with various electrophiles to yield 2,4,5-trisubstituted oxazoles. nih.gov
The stability of oxazole carbanion intermediates is a crucial factor in these transformations. It has been noted that the oxazolyl anion can exist in equilibrium with an acyclic isonitrile-enolate form, and the stability of the carbanion can be enhanced in polar aprotic solvents. chemrxiv.org This intermediate reactivity has been harnessed for the synthesis of functionalized oxazoles, such as the introduction of a bromine atom at the C4 position of an oxazole-5-carboxylate. chemrxiv.org
Applications and Advanced Materials Design Incorporating 5 Ethynyl 1,3 Oxazole
5-Ethynyl-1,3-oxazole (B6253212) as a Versatile Synthetic Building Block
The dual functionality of this compound—the oxazole (B20620) ring and the terminal alkyne—makes it a powerful building block in organic synthesis. chemrxiv.orgchemrxiv.org Optimized methods for synthesis and purification have enabled these compounds to be prepared in multigram quantities, facilitating their use in a wide range of chemical transformations. chemrxiv.orgchemrxiv.org
The terminal alkyne of this compound is particularly amenable to cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". africanjournalofbiomedicalresearch.com This reaction provides a highly efficient and regioselective route to construct 1,4-disubstituted 1,2,3-triazole rings. chemrxiv.orgafricanjournalofbiomedicalresearch.com The resulting oxazole-triazole hybrid scaffolds are of significant interest in medicinal chemistry and materials science. Research has demonstrated that ethynyl (B1212043) oxazoles can react with a variety of azides to produce these complex heterocyclic systems in excellent yields, often exceeding 95%, with straightforward purification. chemrxiv.org This efficient approach opens up a previously underexplored chemical space for drug design and the creation of novel molecular architectures. chemrxiv.orgchemrxiv.org
Below is a summary of representative click reactions involving ethynyl oxazoles, demonstrating their versatility in forming diverse heterocyclic compounds.
| Ethynyl Oxazole Reactant | Azide Reactant | Catalyst System | Product Type | Yield |
| Isomeric 5-ethynyl-2,4-dimethyl oxazole | Benzyl azide | Copper(II) Sulfate | 1,2,3-Triazole derivative | >95% |
| 2-ethynyl-5-phenyl oxazole | Adenosine azide | Copper(II) Sulfate | Bioconjugated 1,2,3-triazole | >95% |
| 4-ethynyl-5-bromo oxazole | Various aromatic azides | Copper(II) Sulfate | Functionalized 1,2,3-triazole | >95% |
This table presents illustrative data based on findings for ethynyl oxazoles, highlighting the high efficiency of the click reaction. chemrxiv.org
The 1,3-oxazole motif is a key structural component in numerous biologically active natural products, many of which are isolated from marine organisms like sponges. chemrxiv.orglifechemicals.comnih.gov The total synthesis of these complex molecules and their analogs is a significant challenge in organic chemistry. lifechemicals.compitt.edu Ethynyl oxazoles, including the 5-ethynyl isomer, serve as valuable building blocks for creating synthetic analogs of these marine natural products. chemrxiv.org The ability to readily introduce the oxazole core and subsequently elaborate the structure using the ethynyl handle provides a modular approach to synthesizing a library of related compounds for structure-activity relationship studies. chemrxiv.orgresearchgate.net For instance, the synthesis of marine macrolide Salarin C has utilized a 4-ethynyl oxazole building block, showcasing the potential of these reagents in achieving complex molecular targets. chemrxiv.org
Integration into Supramolecular Architectures and Molecular Machines
The rigid, linear geometry afforded by the acetylene (B1199291) linker in this compound makes it an ideal component for the construction of highly ordered supramolecular structures and dynamic molecular machines. chemrxiv.orgchemrxiv.org
The acetylene group acts as a linear and unbent spatial linker that allows for axial rotation around the bond axis. chemrxiv.org This property has been exploited in the assembly of a new class of four-component supramolecular nanorotors. In these systems, the ethynyl oxazole component can be coupled with a core substrate, creating a structure where one part of the molecule can rotate relative to another. chemrxiv.org These nanorotors exhibit extremely fast motion, and significantly, the speed and mode of rotation can be controlled by external stimuli, such as the addition or removal of copper ions. chemrxiv.org
The incorporation of this compound and related heterocycles into larger molecular frameworks allows for the rational design of functional materials with tunable properties. nih.govmdpi.com By varying the substituents on the oxazole ring or the molecular fragments attached to the ethynyl group (often via click chemistry), chemists can modulate the electronic, photophysical, and host-guest binding properties of the resulting material. mdpi.commdpi.com This modular approach enables the creation of libraries of materials, such as aza-oxa-based macrocycles, where properties can be fine-tuned for specific applications by altering the backbone and side-chain functional groups. mdpi.com The ability to control charge transfer and photophysical characteristics is crucial for developing advanced materials for use in optoelectronics and as molecular sensors. nih.gov
Computational and Mechanistic Investigations of 5 Ethynyl 1,3 Oxazole
Theoretical Elucidation of Reaction Mechanisms
The ethynyl (B1212043) group on the oxazole (B20620) ring is a versatile functional handle, participating in a variety of chemical transformations, most notably cycloadditions. chemrxiv.org Computational studies are critical in mapping the complex pathways of these reactions.
Quantum-Chemical Calculations for Reaction Pathways
Quantum-chemical calculations are employed to model the step-by-step transformation of reactants into products. For 5-ethynyl-1,3-oxazole (B6253212), a key reaction is the 1,3-dipolar cycloaddition, often utilized in "click chemistry" to form triazole derivatives. chemrxiv.org Theoretical models can predict whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates.
For instance, in the azide-alkyne cycloaddition, computational models can determine the viability of the reaction pathway and the nature of the intermediates. nih.govbeilstein-journals.org While specific calculations for this compound are not extensively published, mechanistic studies on similar reactions, such as those involving nitrile oxides with alkynes, confirm that these reactions proceed via a concerted but asynchronous mechanism. researchgate.net This means the two new bonds are formed in a single step, but not at the exact same time. These studies, often using Density Functional Theory (DFT), help rationalize the observed product distributions and reaction rates. researchgate.netresearchgate.net
Energetic Profiles and Transition States
A crucial aspect of mechanistic studies is the calculation of the reaction's energetic profile, which maps the potential energy of the system as it progresses from reactants to products. This profile includes the identification of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
DFT calculations, for example at the B3LYP/cc-pVDZ level, are used to locate the geometries of transition states and calculate their energies. researchgate.net For the 1,3-dipolar cycloaddition reaction of an alkyne, two different transition states are possible, leading to two different regioisomers. Computational analysis of the activation energies for these competing pathways can explain and predict which isomer will be preferentially formed. researchgate.net In many cases involving substituted alkynes, the calculations align with experimental observations, showing a clear energetic preference for one regioisomer over the other. researchgate.net
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Pathway to Regioisomer A | -77.32 | Minor Product |
| Pathway to Regioisomer B | -81.15 | Major Product |
Electronic Structure and Reactivity Predictions
The arrangement of electrons in a molecule's orbitals dictates its stability, reactivity, and physical properties. Computational methods provide a detailed picture of this electronic structure.
Density Functional Theory (DFT) Studies on Molecular Orbitals
DFT is a widely used computational method to investigate the electronic properties of molecules. irjweb.commdpi.com A key output of these studies is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. rjpbcs.com
For heterocyclic systems containing ethynyl linkers, DFT studies show that the HOMO is often delocalized across the aromatic ring and the ethynyl group, while the LUMO is distributed similarly. nih.gov The presence of the ethynyl group typically lowers the HOMO-LUMO gap compared to the parent oxazole, suggesting increased reactivity. rjpbcs.comnih.gov This enhanced reactivity is crucial for its utility in synthetic chemistry. irjweb.com
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Prediction of Regioselectivity in Chemical Transformations
Many reactions involving this compound can yield multiple constitutional isomers (regioisomers). Predicting which isomer will be the major product is a significant challenge that computational chemistry can address. nih.govrsc.org Regioselectivity is often governed by a combination of steric and electronic factors.
Computational models can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. semanticscholar.org The pathway with the lower activation energy will be faster and thus yield the major product. For electrophilic substitution on the oxazole ring itself, calculations predict that the C5 position is generally the most reactive, followed by C2 and then C4. thepharmajournal.com However, for reactions at the ethynyl group, such as the azide-alkyne cycloaddition, the regioselectivity is determined by the electronic properties of both the oxazole ring and the reacting partner. DFT calculations have proven highly successful in predicting the outcome of such cycloadditions, correctly identifying the favored regioisomer by locating the lowest-energy transition state. nih.govresearchgate.net
Conformational Analysis of Ethynyl Linkers within Oxazole Systems
Conformational analysis, often performed using a combination of molecular modeling simulations and experimental techniques like NMR spectroscopy, aims to identify the most stable spatial arrangements (conformers) of a molecule. nih.govresearchgate.net For systems containing oxazole rings linked to other structures, these studies reveal the preferred orientations and the energy barriers to rotation. nih.gov
In the case of this compound, the linker itself is simple. However, when this unit is incorporated into more complex structures, such as polymers or macrocycles, understanding the conformational preferences of the oxazole-ethynyl bond becomes critical. nih.gov Simulated annealing studies and analysis of rotational energy barriers can reveal whether there is free rotation around this bond or if certain orientations are energetically favored due to steric hindrance or electronic interactions with neighboring groups. nih.gov This information is vital for designing molecules with specific three-dimensional structures and properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-substituted 1,3-oxazole derivatives, such as 5-ethynyl-1,3-oxazole?
- Methodology : The synthesis typically involves cyclodehydration of N-acyl-α-amino ketones or acyclic precursors. For example, 2,5-diaryl-1,3-oxazoles are synthesized via Robinson–Gabriel synthesis using POCl₃ or H₂SO₄ as catalysts, achieving yields up to 95% . Ethynyl groups can be introduced via Sonogashira coupling or alkyne-functionalized intermediates, though specific protocols for 5-ethynyl substitution require optimization of reaction conditions (e.g., palladium catalysts, temperature).
- Key Data :
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| N-Acyl-α-amino ketone | POCl₃ | 90–95 | |
| Acyclic dipeptide analog | H₂SO₄ | 85–90 |
Q. How are 1,3-oxazole derivatives characterized to confirm their structural integrity?
- Methodology : Multi-technique validation is essential:
- Elemental analysis verifies stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical values) .
- Spectroscopy :
- ¹H/¹³C-NMR : Downfield shifts (e.g., CH₂ protons at δ 3.94–4.20 ppm in oxazoles vs. δ 2.99–3.20 ppm in acyclic precursors) confirm cyclization .
- FT-IR : Absence of carboxyl -OH stretches (~2500–3500 cm⁻¹) and presence of C=N/C-O bands (1595 cm⁻¹, 1155 cm⁻¹) .
- LC-ESI-MS/MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 500.01 for 4-benzyl derivatives) and isotope patterns (e.g., ³⁵Cl/³⁷Cl) validate purity .
Q. What are the standard protocols for evaluating the cytotoxicity of 1,3-oxazole derivatives?
- Methodology : Daphnia magna bioassays are cost-effective for preliminary screening. Compounds are dissolved in DMSO (≤1% v/v) and tested at 10–200 µg/mL over 24–72 hours. LC₅₀ values are calculated using probit analysis .
- Key Data :
| Compound | LC₅₀ (72 h, µg/mL) | 95% CI |
|---|---|---|
| 7a (1,3-oxazole) | 100.1 | 7.24–1384 |
| 1 (control) | N/A | Poor correlation |
II. Advanced Research Questions
Q. How can contradictory cytotoxicity data across studies be resolved?
- Analysis : Discrepancies often arise from:
- Exposure time : LC₅₀ values increase significantly with prolonged exposure (e.g., 20% lethality at 24 h vs. 100% at 72 h) .
- Substituent effects : Electron-withdrawing groups (e.g., -SO₂Ph) enhance toxicity, while bulky substituents (e.g., -CH₂Ph) reduce bioavailability .
- Resolution : Use standardized protocols (OECD guidelines) and orthogonal assays (e.g., mammalian cell lines) to validate Daphnia results .
Q. What strategies optimize the regioselectivity of ethynyl group introduction at the 5-position of 1,3-oxazoles?
- Methodology :
- Protecting group chemistry : Temporary protection of reactive sites (e.g., benzyl groups) minimizes side reactions .
- Metal catalysis : Pd/Cu-mediated Sonogashira coupling with terminal alkynes under inert atmospheres (yields >80% reported for analogous systems) .
Q. How do electronic and steric properties of 5-ethynyl substituents influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Electronic effects : Ethynyl's electron-withdrawing nature increases electrophilicity of the oxazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric effects : Linear ethynyl spacers improve membrane permeability compared to bulkier aryl groups (e.g., -Ph, -Tol) .
III. Methodological Challenges
Q. How to address low yields in cyclodehydration reactions for 5-substituted oxazoles?
- Troubleshooting :
- Catalyst choice : POCl₃ outperforms H₂SO₄ in moisture-sensitive reactions (yields drop by 5–10% with trace water) .
- Solvent optimization : Anhydrous toluene or CH₂Cl₂ improves reactivity vs. protic solvents .
Q. What advanced spectral techniques resolve overlapping signals in ¹³C-NMR of 1,3-oxazoles?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
